(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone
CAS No.:
Cat. No.: VC18892855
Molecular Formula: C21H23ClN6O
Molecular Weight: 410.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23ClN6O |
|---|---|
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | [5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H23ClN6O/c1-14-4-3-5-18(15(14)2)27-10-12-28(13-11-27)21(29)19-20(25-26-24-19)23-17-8-6-16(22)7-9-17/h3-9H,10-13H2,1-2H3,(H2,23,24,25,26) |
| Standard InChI Key | CZDVKWQKIWRQMB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key pharmacophoric elements:
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A 1,2,3-triazole ring substituted at the 4-position with a (4-chlorophenyl)amino group.
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A piperazine moiety linked to a 2,3-dimethylphenyl group.
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A carboxamide bridge connecting the triazole and piperazine components .
This configuration confers significant molecular rigidity while maintaining hydrogen-bonding capabilities through the triazole’s nitrogen atoms and the carboxamide’s carbonyl group.
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃ClN₆O |
| Molecular Weight | 410.9 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 3 (triazole NH, carboxamide NH) |
| Hydrogen Bond Acceptors | 5 (triazole N, carbonyl O) |
The chlorophenyl group enhances electron-withdrawing effects, potentially influencing receptor-binding interactions, while the dimethylphenyl moiety may contribute to hydrophobic interactions .
Synthesis and Structural Optimization
Synthetic Pathway
The synthesis follows a multi-step strategy leveraging click chemistry for triazole formation and amide coupling for scaffold assembly :
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Triazole Core Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a propargylamine intermediate and an azide derivative yields the 1,2,3-triazole ring.
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Piperazine Functionalization: The 2,3-dimethylphenyl-piperazine moiety is synthesized via nucleophilic substitution of a brominated aromatic precursor with piperazine.
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Carboxamide Bridging: Coupling the triazole and piperazine components using carbodiimide-based reagents (e.g., HATU) forms the final methanone bridge .
Critical challenges include optimizing reaction yields during the CuAAC step and minimizing epimerization during amide bond formation.
Analytical Characterization
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NMR Spectroscopy: Key signals include:
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 411.3 [M+H]⁺ .
Biological Activities and Mechanistic Insights
Hypothesized Targets
While direct bioactivity data are scarce, structural analogs suggest potential interactions with:
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Serotonin Receptors (5-HT₁A/₂A): Piperazine derivatives are known modulators of these targets, implicating possible antidepressant or anxiolytic effects.
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Microbial Enzymes: Triazole-carboxamides often inhibit fungal CYP51 or bacterial dihydrofolate reductase, though specificity for this compound remains unverified .
In Silico ADMET Predictions
Computational models (e.g., SwissADME) predict:
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Moderate intestinal absorption (Caco-2 permeability: ~15 × 10⁻⁶ cm/s).
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Blood-Brain Barrier Penetration: Likely due to logP ~3.2 and molecular weight <500 Da.
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CYP450 Inhibition: High affinity for CYP3A4 (predicted IC₅₀: 1.2 μM), suggesting potential drug-drug interactions.
Comparative Analysis with Structural Analogs
The absence of a thiazole ring in the subject compound may reduce Mtb pantothenate synthetase affinity compared to IT10 . Conversely, its piperazine group could enhance CNS activity relative to pyrazinamide.
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